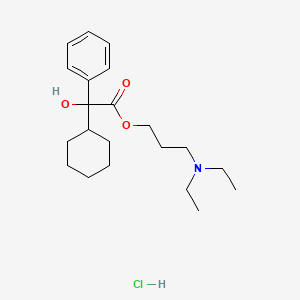
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride, commonly known as DHMA, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. DHMA is a synthetic compound that belongs to the class of phenethylamines, which are known for their stimulant properties.
Mecanismo De Acción
DHMA acts as a releasing agent for monoamine neurotransmitters by binding to and inhibiting the reuptake transporters of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
DHMA has been found to increase heart rate, blood pressure, body temperature, and respiratory rate in animal studies. It has also been shown to have anxiogenic effects, which may be due to its stimulant properties. DHMA has been found to have a longer duration of action compared to other phenethylamines, which may be due to its slower metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. DHMA has also been found to have a longer duration of action compared to other phenethylamines, which may be beneficial for certain experiments. However, DHMA has several limitations that should be considered. It has been found to have a narrow therapeutic window, meaning that the dose required for a desired effect is close to the dose that can cause adverse effects. DHMA has also been found to have a high potential for abuse, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on DHMA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). DHMA has been found to increase the release of monoamine neurotransmitters, which are known to be dysregulated in these disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in the brain. DHMA can be used to selectively stimulate the release of dopamine, norepinephrine, or serotonin, allowing researchers to study the effects of these neurotransmitters on behavior and cognition. Overall, DHMA has the potential to be a valuable tool for research in neuroscience and pharmacology.
Métodos De Síntesis
DHMA is synthesized by the reaction of 3-(diethylamino)propyl chloride with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of hydrochloric acid to yield DHMA hydrochloride.
Aplicaciones Científicas De Investigación
DHMA has been used in various scientific studies due to its potential applications in neuroscience and pharmacology. It has been shown to have stimulant properties similar to other phenethylamines such as amphetamines and cathinones. DHMA has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
Propiedades
IUPAC Name |
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCMRHFSNPUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)